

Structure of (4-(tert-Butylcarbamoyl)phenyl)boronic acid

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Compound of Interest

Compound Name: (4-(tert-Butylcarbamoyl)phenyl)boronic acid

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An In-Depth Technical Guide to **(4-(tert-Butylcarbamoyl)phenyl)boronic acid**: Structure, Synthesis, and Applications

Abstract

(4-(tert-Butylcarbamoyl)phenyl)boronic acid is a bifunctional organic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Featuring a phenylboronic acid moiety and a tert-butylcarbamoyl group, this molecule serves as a versatile building block, primarily in the construction of complex molecular architectures via palladium-catalyzed cross-coupling reactions. Its unique structural characteristics, including a sterically demanding tert-butyl group, influence its solubility, stability, and reactivity. This guide provides a comprehensive technical overview of its structure, physicochemical properties, a representative synthetic pathway, and its critical role in modern drug discovery and development, with a focus on its application in the Suzuki-Miyaura coupling reaction. Safety protocols and handling guidelines are also detailed to ensure its effective and safe utilization in a laboratory setting.

Introduction to (4-(tert-Butylcarbamoyl)phenyl)boronic acid

Phenylboronic acids are a class of organoboron compounds that have become indispensable tools in synthetic chemistry. Among these, **(4-(tert-Butylcarbamoyl)phenyl)boronic acid**

emerges as a particularly valuable reagent. The molecule's structure is characterized by two key functional groups attached to a central benzene ring at the para position:

- The Boronic Acid Group (-B(OH)₂): This moiety is the reactive center for one of the most powerful carbon-carbon bond-forming reactions in modern chemistry: the Suzuki-Miyaura cross-coupling reaction.^{[1][2][3]} Its ability to react with a wide range of organic halides and triflates under palladium catalysis makes it a cornerstone for synthesizing biaryl compounds, which are common scaffolds in many pharmaceuticals.^{[2][4]}
- The N-tert-Butylcarbamoyl Group (-C(O)NHC(CH₃)₃): This amide group, featuring a bulky tert-butyl substituent, modifies the molecule's overall properties. The tert-butyl group can enhance solubility in organic solvents and provides steric hindrance that can influence reaction selectivity.^[5] The amide functionality itself serves as a stable structural element and a hydrogen bond donor/acceptor, which is crucial for molecular recognition in biological systems.

The strategic combination of these two groups makes **(4-(tert-Butylcarbamoyl)phenyl)boronic acid** an important intermediate for synthesizing targeted therapeutic agents, functional materials, and agrochemicals.^{[1][3]}

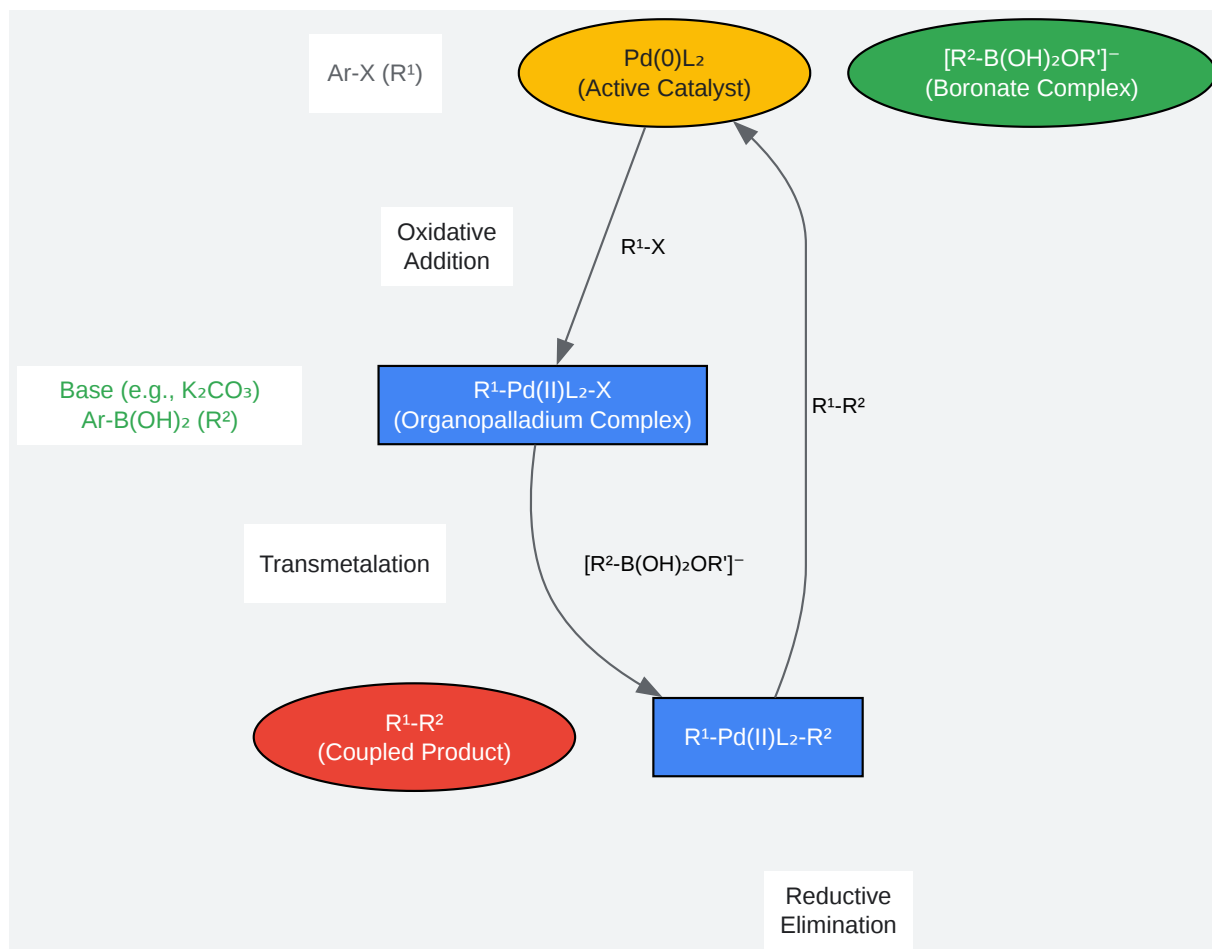
Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application. The key properties of **(4-(tert-Butylcarbamoyl)phenyl)boronic acid** are summarized below.

Property	Value	Reference
IUPAC Name	[4-(tert-butylcarbamoyl)phenyl]boronic acid	[6]
Synonyms	4-(tert-Butylaminocarbonyl)phenylboronic acid	[6]
CAS Number	850568-14-8	[7]
Molecular Formula	C ₁₁ H ₁₆ BNO ₃	
Molecular Weight	221.06 g/mol	[3]
Appearance	White to off-white solid/crystalline powder	[3]
Melting Point	142 °C (as per related compound)	[3]

Structural Analysis

The structural integrity of the molecule is critical to its function. While a specific crystal structure for this exact molecule is not publicly available, data from the closely related (4-Carbamoylphenyl)boronic acid reveals key insights.[8] The molecule is not perfectly planar; the boronic acid and carbamoyl groups are typically twisted out of the benzene ring's plane by approximately 24-25 degrees.[8] This torsion is a result of minimizing steric strain. In the solid state, such molecules are extensively linked by intermolecular hydrogen bonds between the boronic acid hydroxyl groups and the amide groups, forming stable sheet-like structures.[8]



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